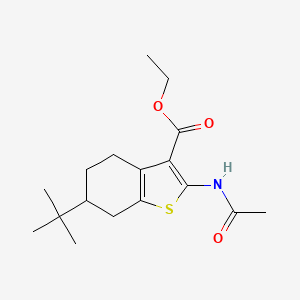
4-(4-(benzyloxy)-3-methoxyphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(Benzyloxy)-3-methoxyphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by its unique structure, which includes a benzyloxy group, a methoxyphenyl group, and a tetrahydropyrimidine core
準備方法
The synthesis of 4-(4-(benzyloxy)-3-methoxyphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzyloxy group: This step involves the protection of a phenol group with a benzyl group, often using benzyl chloride and a base such as sodium hydroxide.
Cyclization: The formation of the tetrahydropyrimidine core is typically achieved through a cyclization reaction involving a urea derivative and an aldehyde or ketone.
Amidation: The final step involves the formation of the carboxamide group through a reaction with an amine, such as aniline, under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .
化学反応の分析
4-(4-(Benzyloxy)-3-methoxyphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the tetrahydropyrimidine core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions .
科学的研究の応用
4-(4-(Benzyloxy)-3-methoxyphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as a therapeutic agent, particularly in the treatment of autoimmune diseases and cancer.
Biology: In biological research, this compound is used as a tool to study cellular processes and molecular interactions.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of dyes, polymers, and other organic materials.
作用機序
The mechanism of action of 4-(4-(benzyloxy)-3-methoxyphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can lead to downstream effects on cellular pathways, ultimately influencing biological processes such as cell proliferation and apoptosis .
類似化合物との比較
When compared to similar compounds, 4-(4-(benzyloxy)-3-methoxyphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
4-(Benzyloxy)-2-hydroxybenzaldehyde: This compound shares the benzyloxy group but lacks the tetrahydropyrimidine core, making it less versatile in certain applications.
4-(Benzyloxy)phenyl)-3,4-dihydropyrimidin-2(1H)-one: This compound has a similar core structure but differs in the substitution pattern, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its ability to undergo diverse chemical reactions and its potential for various scientific applications.
特性
分子式 |
C26H25N3O4 |
|---|---|
分子量 |
443.5 g/mol |
IUPAC名 |
4-(3-methoxy-4-phenylmethoxyphenyl)-6-methyl-2-oxo-N-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C26H25N3O4/c1-17-23(25(30)28-20-11-7-4-8-12-20)24(29-26(31)27-17)19-13-14-21(22(15-19)32-2)33-16-18-9-5-3-6-10-18/h3-15,24H,16H2,1-2H3,(H,28,30)(H2,27,29,31) |
InChIキー |
AKFJQPSKBOWCFB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C(=O)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Amino-4-(3,4-dichlorophenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11655154.png)
![Ethyl 7-chloro-4-[(2-ethylphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11655162.png)
![N-{[4-(4-bromophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B11655168.png)
![(5E)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11655174.png)
![Methyl 2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-2-acetamido-3,3,3-trifluoropropanoate](/img/structure/B11655182.png)

![ethyl 2-({[2-(4-bromophenyl)quinolin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11655194.png)
![(6Z)-6-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11655195.png)
![3-[(Z)-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11655197.png)
![2-bromo-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B11655205.png)
![5-(cyclopropylcarbonyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11655212.png)
